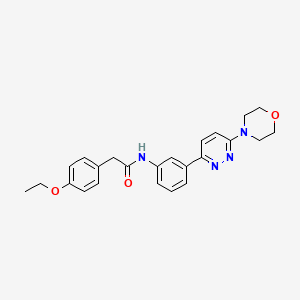
2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Ethoxyphenyl Intermediate
- Starting with 4-ethoxybenzaldehyde, which undergoes a condensation reaction with an appropriate amine to form the ethoxyphenyl intermediate.
- Reaction conditions: Mild heating in the presence of a catalyst such as p-toluenesulfonic acid.
-
Synthesis of the Morpholinopyridazinyl Intermediate
- The morpholinopyridazinyl moiety is synthesized separately, often starting from 3-chloropyridazine, which reacts with morpholine under reflux conditions.
- Reaction conditions: Reflux in an aprotic solvent like dimethylformamide (DMF).
-
Coupling Reaction
- The final step involves coupling the ethoxyphenyl intermediate with the morpholinopyridazinyl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Room temperature to moderate heating, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety, converting them to amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)ethanamine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe. Its structure suggests it could interact with various biological targets, making it useful in studying enzyme functions or receptor-ligand interactions.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features are reminiscent of pharmacophores found in various therapeutic agents, suggesting it could be optimized for activity against specific diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
作用机制
The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide would depend on its specific application. In a medicinal context, it could act by binding to a particular enzyme or receptor, thereby modulating its activity. The morpholinopyridazinyl moiety suggests potential interactions with nucleic acids or proteins, influencing cellular pathways and biological processes.
相似化合物的比较
Similar Compounds
- 2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide
- 2-(4-ethoxyphenyl)-N-(3-(6-piperidinopyridazin-3-yl)phenyl)acetamide
- 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propionamide
Uniqueness
Compared to similar compounds, 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide stands out due to its specific combination of functional groups, which may confer unique biological activity or chemical reactivity. The presence of both the ethoxyphenyl and morpholinopyridazinyl groups provides a distinctive profile that could be advantageous in various applications, from drug design to material science.
属性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-2-31-21-8-6-18(7-9-21)16-24(29)25-20-5-3-4-19(17-20)22-10-11-23(27-26-22)28-12-14-30-15-13-28/h3-11,17H,2,12-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWKVQFZLARSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
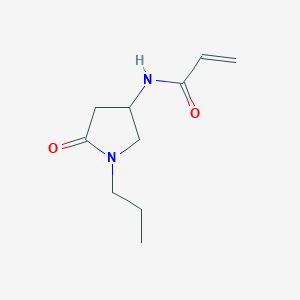
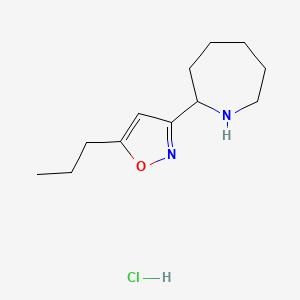
![3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2765083.png)
![N-(4-fluorobenzyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2765084.png)
![2-[3-(pyridin-3-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2765085.png)

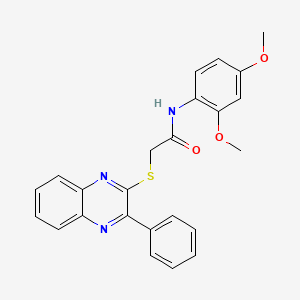
![tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate](/img/structure/B2765090.png)
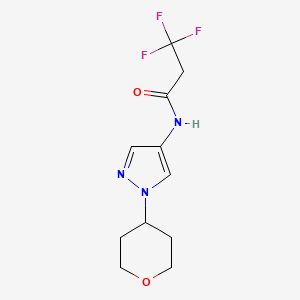
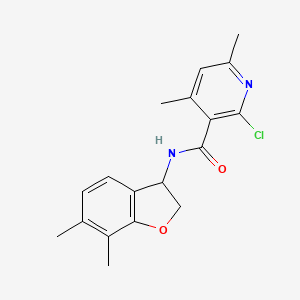
![N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2765099.png)
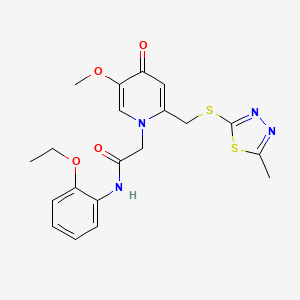
![1-[2,2,6,6-Tetramethyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)piperidino]-1-ethanone](/img/structure/B2765101.png)
![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2765102.png)
